molecular formula C18H26N4O2 B2396150 2-(4-isopropylphenoxy)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide CAS No. 2034306-72-2

2-(4-isopropylphenoxy)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide

Cat. No.: B2396150
CAS No.: 2034306-72-2
M. Wt: 330.432
InChI Key: CIIGCKMFUBVLKC-UHFFFAOYSA-N
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Description

2-(4-isopropylphenoxy)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide is an organic compound with a complex structure that includes phenoxy, triazole, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-isopropylphenoxy)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the preparation of 4-isopropylphenol, which is then reacted with an appropriate halogenated acetic acid derivative to form 2-(4-isopropylphenoxy)acetic acid.

    Triazole Formation: The next step involves the synthesis of the triazole moiety

    Coupling Reaction: The final step involves coupling the triazole-containing intermediate with the phenoxy acetic acid derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the triazole ring or the acetamide group, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution on the phenoxy ring.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Introduction of various functional groups onto the phenoxy ring.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Agrochemicals: Its structural features may make it useful as a lead compound for the development of new pesticides or herbicides.

    Materials Science: The compound could be used in the synthesis of novel materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-isopropylphenoxy)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The triazole ring is known for its ability to participate in hydrogen bonding and π-π interactions, which could be crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-tert-butylphenoxy)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide
  • 2-(4-methylphenoxy)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide

Uniqueness

The presence of the isopropyl group in 2-(4-isopropylphenoxy)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide distinguishes it from similar compounds, potentially affecting its steric and electronic properties. This can influence its reactivity, binding affinity, and overall biological activity, making it a unique candidate for various applications.

Properties

IUPAC Name

N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-2-(4-propan-2-ylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2/c1-13(2)15-5-7-16(8-6-15)24-12-18(23)20-17(14(3)4)11-22-10-9-19-21-22/h5-10,13-14,17H,11-12H2,1-4H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIGCKMFUBVLKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC(CN2C=CN=N2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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